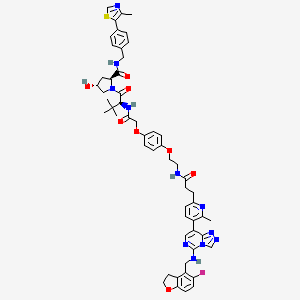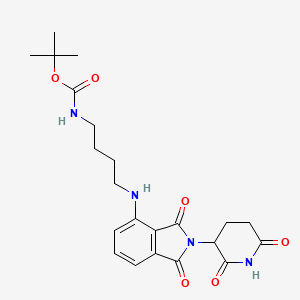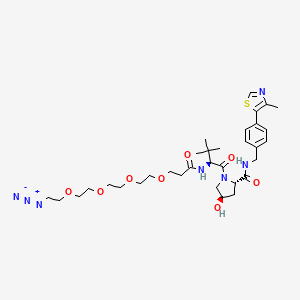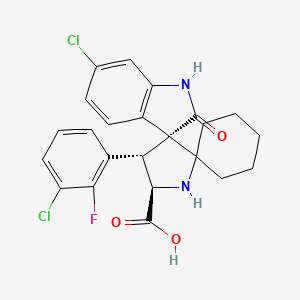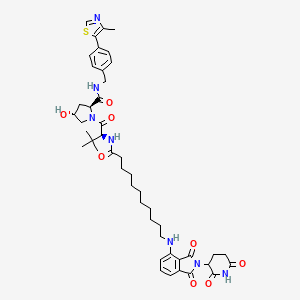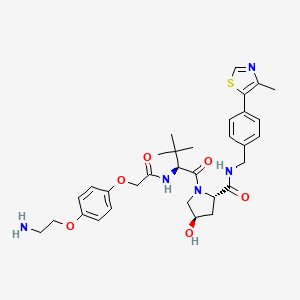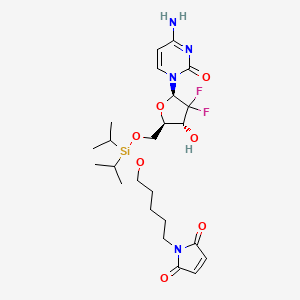
Gemcitabine-O-Si(di-iso)-O-Mc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemcitabine-O-Si(di-iso)-O-Mc is a synthetic derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. This compound is designed to enhance the pharmacokinetic properties of gemcitabine, potentially improving its efficacy and reducing its toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine-O-Si(di-iso)-O-Mc involves multiple steps, starting with the protection of the hydroxyl groups of gemcitabine. The protected gemcitabine is then reacted with a silicon-based reagent, such as diisopropylsilyl chloride, under anhydrous conditions to form the silylated intermediate. This intermediate is subsequently deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Gemcitabine-O-Si(di-iso)-O-Mc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the silicon moiety.
Substitution: Nucleophilic substitution reactions can occur at the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce various silyl ethers.
Aplicaciones Científicas De Investigación
Gemcitabine-O-Si(di-iso)-O-Mc has a wide range of scientific research applications:
Chemistry: Used as a model compound to study silicon-based modifications of nucleosides.
Biology: Investigated for its potential to enhance the stability and cellular uptake of gemcitabine.
Medicine: Explored as a chemotherapeutic agent with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced drug delivery systems.
Mecanismo De Acción
Gemcitabine-O-Si(di-iso)-O-Mc exerts its effects by interfering with DNA synthesis. The compound is metabolized to its active form, which incorporates into the DNA strand, leading to chain termination. This process inhibits the proliferation of cancer cells. The silicon modification is believed to enhance the compound’s stability and cellular uptake, improving its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Gemcitabine: The parent compound, widely used in chemotherapy.
Fluorouracil: Another nucleoside analog with a similar mechanism of action.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Uniqueness
Gemcitabine-O-Si(di-iso)-O-Mc is unique due to its silicon-based modification, which enhances its pharmacokinetic properties. This modification potentially reduces toxicity and improves the therapeutic index compared to its parent compound, gemcitabine.
Propiedades
IUPAC Name |
1-[5-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36F2N4O7Si/c1-15(2)38(16(3)4,35-13-7-5-6-11-29-19(31)8-9-20(29)32)36-14-17-21(33)24(25,26)22(37-17)30-12-10-18(27)28-23(30)34/h8-10,12,15-17,21-22,33H,5-7,11,13-14H2,1-4H3,(H2,27,28,34)/t17-,21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWPSOXUYWBLM-ZPMCFJSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F2N4O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
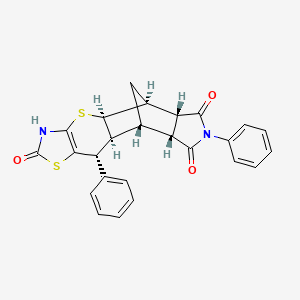
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
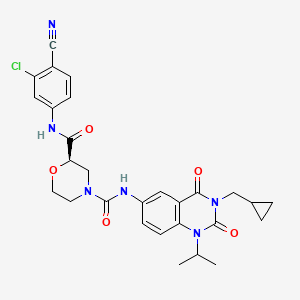

![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)
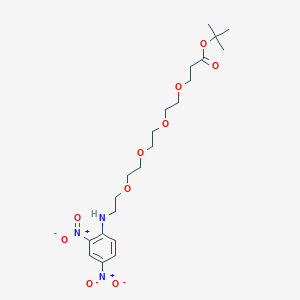
![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)
